molecular formula C17H30N4O2S B6752150 N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidine-1-sulfonamide

N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidine-1-sulfonamide

Cat. No.: B6752150
M. Wt: 354.5 g/mol
InChI Key: WCOYHOZTVRKFKL-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidine-1-sulfonamide is a complex organic compound that features a pyrrolidine ring, a sulfonamide group, and a pyrazole moiety

Properties

IUPAC Name

N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O2S/c1-13-17(14(2)19(3)18-13)16-11-8-12-21(16)24(22,23)20(4)15-9-6-5-7-10-15/h15-16H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOYHOZTVRKFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2CCCN2S(=O)(=O)N(C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidine-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the pyrrolidine and sulfonamide groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and high-throughput screening might be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrrolidine rings.

    Reduction: Reduction reactions may target the sulfonamide group, potentially converting it to other functional groups.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidine-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It finds applications in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
  • N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidine-1-carboxamide

Comparison: Compared to similar compounds, N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidine-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity, making it more versatile for various applications.

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